molecular formula C9H18O2 B12550029 2-tert-Butoxycyclopentan-1-ol CAS No. 142052-71-9

2-tert-Butoxycyclopentan-1-ol

Cat. No.: B12550029
CAS No.: 142052-71-9
M. Wt: 158.24 g/mol
InChI Key: KPIIEDPHZWKQHQ-UHFFFAOYSA-N
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Description

2-tert-Butoxycyclopentan-1-ol is an organic compound belonging to the class of cyclopentanol derivatives It features a cyclopentane ring substituted with a tert-butoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxycyclopentan-1-ol typically involves the reaction of cyclopentanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reaction conditions include:

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Solvent: Solvents like toluene or dichloromethane are often used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Feedstock: Cyclopentanone and tert-butyl alcohol.

    Catalyst: Solid acid catalysts to enhance reaction efficiency.

    Temperature and Pressure: Optimized to ensure maximum conversion and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclopentanol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentanol compounds.

Scientific Research Applications

2-tert-Butoxycyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Cyclopentanol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.

    tert-Butylcyclopentane: Lacks the hydroxyl group, affecting its polarity and hydrogen bonding capability.

    Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness: 2-tert-Butoxycyclopentan-1-ol is unique due to the presence of both a tert-butoxy group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in hydrogen bonding, making it valuable for various applications in research and industry.

Properties

CAS No.

142052-71-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]cyclopentan-1-ol

InChI

InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8,10H,4-6H2,1-3H3

InChI Key

KPIIEDPHZWKQHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCC1O

Origin of Product

United States

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